[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride
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Overview
Description
[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride is a chemical compound with the molecular formula C4H14ClN3O2S and a molecular weight of 203.69 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to achieve high efficiency and consistency in product quality .
Chemical Reactions Analysis
Types of Reactions
[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride; reactions are usually performed in ethanol or methanol.
Substitution: Various nucleophiles and electrophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride is widely used in scientific research, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through hydrogen bonding, electrostatic interactions, and covalent modifications .
Comparison with Similar Compounds
Similar Compounds
- [(2-Aminoethyl)sulfamoyl]methylamine hydrochloride
- [(2-Aminoethyl)sulfamoyl]ethylamine hydrochloride
- [(2-Aminoethyl)sulfamoyl]propylamine hydrochloride
Uniqueness
[(2-Aminoethyl)sulfamoyl]dimethylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. Compared to similar compounds, it offers a balance of hydrophilicity and hydrophobicity, making it versatile for various applications .
Properties
IUPAC Name |
1-amino-2-(dimethylsulfamoylamino)ethane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N3O2S.ClH/c1-7(2)10(8,9)6-4-3-5;/h6H,3-5H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHPQYMHUOVXBLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NCCN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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